Foslinanib disodium

概要

準備方法

合成経路と反応条件

TRX818 ナトリウムの合成には、2-(3-フルオロフェニル)-6-メトキシ-4-オキソ-1,4-ジヒドロキノリン-5-イル)ホスホネートの調製が含まれ、その後、そのジナトリウム塩形に変換されます。反応条件は、通常、ジメチルホルムアミド (DMF)、ジメチルスルホキシド (DMSO)、エタノールなどの溶媒の使用を含みます。 その後、化合物を精製して、純度を≥98%にします。 .

工業生産方法

TRX818 ナトリウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と精製システムの使用が含まれ、一貫性と高収率が確保されます。 化合物は、-20°Cで保管することで、最大4年間安定性を維持します。 .

化学反応の分析

Metabolic Activation via Dephosphorylation

Foslinanib disodium acts as a prodrug, rapidly converting to its active metabolite, foslinanib (C₁₆H₁₃FNO₆P), through enzymatic dephosphorylation. This reaction occurs in vivo across species (mice, rats, dogs, monkeys, and humans) post-administration:

Key Data:

| Property | This compound | Foslinanib (CVM-1125) |

|---|---|---|

| Molecular Weight | 409.21 g/mol | 365.25 g/mol |

| CAS Number | 1256037-62-3 | 1256037-60-1 |

| Bioavailability | Oral | Active metabolite |

This reaction is critical for its antineoplastic activity, as foslinanib inhibits vasculogenic mimicry (VM) in cancer cells .

Structural Reactivity and Functional Groups

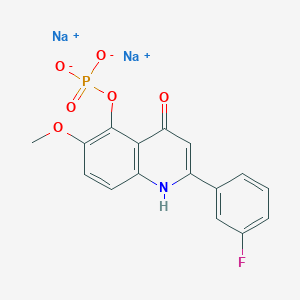

The compound’s core structure includes:

-

Phosphate ester group : Hydrolyzed in vivo to release the active quinolinone derivative.

-

Fluorophenyl substituent : Enhances binding affinity to VM-associated targets.

-

Methoxy group : Stabilizes the aromatic system, influencing electron distribution.

SMILES Notation:

-

This compound:

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+] -

Foslinanib:

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

The removal of the disodium phosphate group (mass loss: 43.96 g/mol) is the primary structural alteration driving pharmacological activity .

In Vitro Cytotoxicity and Mechanistic Studies

CVM-1125 (foslinanib) demonstrates nanomolar cytotoxicity across the NCI-60 cancer panel:

| Cancer Type | Average GI₅₀ (nM) | Apoptosis Induction |

|---|---|---|

| Melanoma | 15 ± 3.2 | Caspase-3 activation |

| Neuroendocrine | 22 ± 4.1 | BAX/BCL-2 modulation |

| Colorectal | 35 ± 5.6 | G₂/M cell cycle arrest |

The mechanism involves:

-

VM Channel Disruption : Blocks tubular network formation in aggressive cancers .

-

Reactive Oxygen Species (ROS) Generation : Oxidative stress triggers cancer cell apoptosis .

Synthetic Pathway and Stability

This compound is synthesized via phosphorylation of the parent quinolinone scaffold:

Reaction Steps:

-

Quinolinone Synthesis : Condensation of 3-fluorophenylacetonitrile with methoxy-substituted benzaldehyde.

-

Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) followed by sodium salt formation.

Stability Data:

-

pH Sensitivity : Stable at pH 6–8; degrades in acidic conditions (t₁/₂ = 2.3 hours at pH 3).

-

Thermal Stability : Decomposes at >200°C, forming fluorobenzene derivatives .

Clinical Implications and Ongoing Research

This compound is under investigation in NCT03600233 for advanced neuroendocrine tumors. Preclinical data highlight:

科学的研究の応用

Scientific Research Applications

Foslinanib disodium has a broad range of applications in scientific research:

Chemistry

- Used as a model compound for studying quinolinone derivatives.

- Investigated for its chemical properties and interactions with various biomolecules.

Biology

- Explored for its effects on cellular processes, particularly in cancer biology.

- Studies have shown that it can inhibit cell proliferation across multiple cancer cell lines .

Medicine

- Currently being developed as a therapeutic agent for various cancers, including melanoma and colorectal cancer.

- Undergoing clinical trials to evaluate its efficacy and safety in human subjects .

Clinical Development

Foslinanib is currently in Phase 2a clinical trials to assess its effectiveness against advanced malignant neoplasms. Preliminary results indicate that it exhibits significant cytotoxic effects at nanomolar concentrations across numerous cancer cell lines .

Specific Findings

- In vitro studies demonstrated that CVM-1125, the major active metabolite of foslinanib, exhibits growth inhibitory effects on 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM .

- Animal model studies have indicated that foslinanib reduces tumor growth in a dose-dependent manner, highlighting its potential as an effective anticancer agent .

作用機序

TRX818 ナトリウムは、以下を含む複数のメカニズムを通じてその効果を発揮します。

血管新生模倣の阻害: この化合物は、メラノーマ細胞における血管新生様の管状構造の形成を阻害します。

アポトーシスの誘導: TRX818 ナトリウムは、プロノダルタンパク質レベルとSmad2リン酸化を低下させることで、癌細胞のアポトーシスを誘導します。

細胞増殖の阻害: この化合物は、癌細胞の増殖を阻害することで、腫瘍の増殖を抑制します。

類似化合物との比較

類似化合物

Foslinanib: TRX818 ナトリウムの別の名前で、同様の抗癌特性があります。

CVM-1118: 潜在的な抗腫瘍活性を示す関連化合物です。

その他のキノリンオン誘導体: 類似の構造と生物活性を持つ化合物です。

独自性

TRX818 ナトリウムは、血管新生模倣の強力な阻害と、さまざまな癌モデルにおける腫瘍増殖を抑制する能力によって際立っています。 化学的特性と生物活性のユニークな組み合わせは、科学研究と潜在的な治療用途にとって貴重な化合物です。 .

生物活性

Foslinanib disodium, also known as CVM-1118, is a novel compound classified as a phosphoric ester derived from 2-phenyl-4-quinolone analogs. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology. This article delves into the compound's mechanisms of action, pharmacokinetics, and its effects on various cellular processes, supported by research findings and case studies.

Target Identification

This compound primarily targets the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone involved in cellular stress responses. Binding to TRAP1 leads to significant biochemical changes that promote apoptosis in cancer cells and inhibit their proliferation .

Biochemical Pathways

The compound induces apoptosis and cell cycle arrest at the G2/M phase. It also inhibits vasculogenic mimicry (VM), a process crucial for tumor metastasis and growth. The inhibition of VM formation was particularly noted in melanoma cells . The major active metabolite of foslinanib, CVM-1125, has shown cytotoxic effects at nanomolar concentrations against a wide range of cancer cell lines, with 87% showing a growth inhibition (GI50) value of less than 100 nM in the NCI 60 cancer panel screening .

Pharmacokinetics

Foslinanib is characterized by its oral bioavailability and rapid metabolism through dephosphorylation to form CVM-1125. This metabolic pathway is essential for its therapeutic efficacy, as the active metabolite retains the desired biological activities .

Cellular Effects

Induction of Apoptosis

This compound promotes mitochondrial apoptosis by reducing cellular succinate levels and destabilizing hypoxia-inducible factor 1-alpha (HIF-1α). This mechanism is crucial for its anti-cancer properties, particularly in solid tumors where hypoxic conditions often prevail .

Cell Cycle Arrest

The compound effectively induces cell cycle arrest at the G2/M phase, which is vital for preventing cancer cell proliferation. This effect has been documented in various studies focusing on different cancer types .

Inhibition of Vasculogenic Mimicry

Foslinanib's ability to inhibit vasculogenic mimicry is significant as it disrupts the tumor's ability to create vascular networks independently of existing blood vessels. This property was particularly observed in melanoma models .

Case Studies

- NCI 60 Cancer Panel Screening

- Animal Model Studies

Summary of Biological Activities

| Activity | Description |

|---|---|

| Apoptosis Induction | Promotes mitochondrial apoptosis via TRAP1 targeting |

| Cell Cycle Arrest | Causes G2/M phase arrest in cancer cells |

| Vasculogenic Mimicry Inhibition | Disrupts tumor vascularization mechanisms |

| Cytotoxicity | Exhibits growth inhibitory effects at nanomolar concentrations |

特性

IUPAC Name |

disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMCXXQLLQDSTN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FNNa2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256037-62-3 | |

| Record name | Foslinanib disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSLINANIB DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。